molecular formula C3ClFO3 B14194759 4-Chloro-5-fluoro-2H-1,3-dioxol-2-one CAS No. 920739-21-5

4-Chloro-5-fluoro-2H-1,3-dioxol-2-one

Cat. No.: B14194759
CAS No.: 920739-21-5
M. Wt: 138.48 g/mol
InChI Key: YQGUUVONUANGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-2H-1,3-dioxol-2-one is a heterocyclic organic compound with the molecular formula C3H2ClFO3 It is a derivative of dioxolane, characterized by the presence of both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2H-1,3-dioxol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination and fluorination of dioxolane derivatives. For instance, the reaction of 4,5-dimethyl-1,3-dioxol-2-one with chlorinating and fluorinating agents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acidic or Basic Conditions: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolane derivatives, while hydrolysis can produce corresponding acids and alcohols .

Scientific Research Applications

4-Chloro-5-fluoro-2H-1,3-dioxol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual substitution can enhance its stability, reactivity, and interaction with other molecules, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

920739-21-5

Molecular Formula

C3ClFO3

Molecular Weight

138.48 g/mol

IUPAC Name

4-chloro-5-fluoro-1,3-dioxol-2-one

InChI

InChI=1S/C3ClFO3/c4-1-2(5)8-3(6)7-1

InChI Key

YQGUUVONUANGPV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(OC(=O)O1)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.